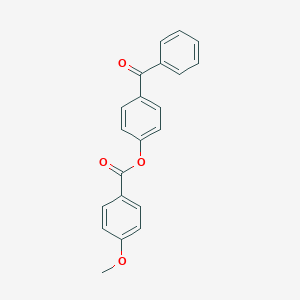

4-Benzoylphenyl 4-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H16O4 |

|---|---|

Molecular Weight |

332.3 g/mol |

IUPAC Name |

(4-benzoylphenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C21H16O4/c1-24-18-11-9-17(10-12-18)21(23)25-19-13-7-16(8-14-19)20(22)15-5-3-2-4-6-15/h2-14H,1H3 |

InChI Key |

RAIZYXNYFWWYNK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Benzoylphenyl 4 Methoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules. For 4-Benzoylphenyl 4-methoxybenzoate (B1229959), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be instrumental in assigning the specific resonances of each proton and carbon atom, thereby confirming the compound's constitution.

Proton (¹H) NMR Assignments and Conformational Analysis

The ¹H NMR spectrum of 4-Benzoylphenyl 4-methoxybenzoate is anticipated to exhibit a series of distinct signals corresponding to the protons in its three aromatic rings and the methoxy (B1213986) group. Based on established chemical shift principles and data from analogous compounds such as phenyl 4-methoxybenzoate and benzophenone (B1666685) derivatives, a predicted spectrum can be outlined. rsc.orgnist.gov

The protons of the 4-methoxybenzoate moiety are expected to show a characteristic pattern. The two protons on the aromatic ring adjacent to the methoxy group would likely appear as a doublet, while the two protons closer to the ester group would also present as a doublet, both in the aromatic region of the spectrum. The methoxy group itself would give rise to a sharp singlet, typically found at a lower chemical shift.

The benzoylphenyl portion of the molecule would contribute more complex signals. The protons on the phenyl ring of the benzoyl group would likely appear as a multiplet, due to their varying electronic environments. The protons on the central phenyl ring, which is substituted with both the benzoyl and the ester groups, would also exhibit complex splitting patterns, likely as multiplets.

Conformational analysis, aided by techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), could provide information on the spatial proximity of different protons, helping to determine the preferred three-dimensional arrangement of the aromatic rings relative to each other.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methoxy Protons (-OCH₃) | 3.8 - 3.9 | Singlet | 3H |

| Aromatic Protons (4-methoxybenzoate ring, ortho to -OCH₃) | 6.9 - 7.1 | Doublet | 2H |

| Aromatic Protons (4-methoxybenzoate ring, ortho to -COO) | 8.0 - 8.2 | Doublet | 2H |

| Aromatic Protons (Benzoylphenyl ring) | 7.2 - 7.9 | Multiplet | 9H |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Structural Confirmation

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms within the molecule. For this compound, a number of distinct signals are expected, corresponding to the carbonyl carbons of the ester and ketone, the methoxy carbon, and the various aromatic carbons.

The carbonyl carbon of the ester group is anticipated to resonate at a lower chemical shift compared to the carbonyl carbon of the ketone group. The carbon of the methoxy group will appear at a characteristic upfield position. The aromatic region will display a series of signals for the carbons of the three phenyl rings, with their specific chemical shifts influenced by the nature and position of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methoxy Carbon (-OCH₃) | 55 - 56 |

| Aromatic Carbons | 113 - 152 |

| Ester Carbonyl Carbon (-COO-) | 164 - 166 |

| Ketone Carbonyl Carbon (-CO-) | 195 - 197 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable. A COSY spectrum reveals proton-proton coupling networks, allowing for the connection of adjacent protons within the same spin system. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the resonances of the carbon skeleton based on the already assigned proton spectrum. These techniques are crucial for resolving the complex overlapping signals expected in the aromatic region of the spectra for this compound. rsc.org

Infrared (IR) and Raman Vibrational Spectroscopy

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be dominated by the characteristic stretching vibrations of its key functional groups.

A strong absorption band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹, would be indicative of the C=O stretching vibration of the ester group. The C=O stretching of the benzophenone-like ketone is expected to appear at a slightly lower wavenumber, likely between 1650 and 1670 cm⁻¹, due to conjugation with the aromatic rings.

The C-O stretching vibrations of the ester and ether linkages would also be prominent. The asymmetric and symmetric stretching of the ester C-O bonds are expected in the 1250-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively. The C-O stretch of the methoxy group would also contribute to the spectrum in this region.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Methyl) | 2850 - 2960 | Medium | Medium |

| C=O Stretch (Ester) | 1720 - 1740 | Strong | Medium |

| C=O Stretch (Ketone) | 1650 - 1670 | Strong | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Strong |

| C-O Stretch (Ester & Ether) | 1000 - 1300 | Strong | Medium-Weak |

Note: These are predicted values. Actual experimental frequencies and intensities may differ.

Analysis of Aromatic Ring Modes

The presence of three aromatic rings in this compound will give rise to a series of characteristic bands in the vibrational spectra. The C=C stretching vibrations within the aromatic rings are expected to produce several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, would appear in the lower frequency region of the IR spectrum (typically 650-900 cm⁻¹). These bands can provide further confirmation of the substitution patterns on the phenyl rings.

In Raman spectroscopy, the symmetric vibrations of the aromatic rings often give rise to strong and sharp signals, providing a complementary fingerprint of the molecule. The analysis of these ring modes in both IR and Raman spectra would provide a comprehensive picture of the vibrational characteristics of the molecule, further solidifying its structural elucidation. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal analytical technique for elucidating the electronic properties of molecules. For this compound, this method provides critical insights into its electronic transitions and the nature of its chromophoric systems.

Electronic Transitions and Chromophore Analysis

The molecular structure of this compound incorporates several key chromophores, primarily the benzoyl and methoxybenzoyl moieties. These aromatic systems, with their delocalized π-electrons, are responsible for the compound's characteristic UV absorption. The principal electronic transitions observed in molecules of this type are π → π* and n → π* transitions.

The benzoyl group contains a carbonyl group in conjugation with a benzene (B151609) ring. This arrangement gives rise to strong π → π* transitions, typically observed at shorter wavelengths (higher energy), and weaker n → π* transitions at longer wavelengths (lower energy). The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. The π → π* transitions arise from the excitation of electrons from the bonding π orbitals of the aromatic rings and the carbonyl group to the corresponding anti-bonding π* orbitals.

The 4-methoxybenzoate group also contributes significantly to the UV-Vis spectrum. The methoxy group (-OCH₃) is an auxochrome, an electron-donating group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. The presence of the methoxy group in the para position of the benzoate (B1203000) ring enhances the electron density of the aromatic system, leading to a bathochromic (red) shift of the π → π* absorption bands compared to an unsubstituted phenyl benzoate. This is due to the stabilization of the excited state through resonance.

In the combined molecule of this compound, the electronic spectra are expected to be a composite of the transitions within these two main chromophoric systems. The interaction between the two aromatic rings, bridged by the ester and carbonyl functionalities, can lead to more complex electronic behavior. Solvatochromic studies on related benzophenone derivatives have shown that solvent polarity can influence the position of absorption bands, indicating that specific solvent-solute interactions play a role in the electronic excitation energies. nih.govresearchgate.net

Absorption Maxima and Molar Extinction Coefficients

Phenyl benzoate itself exhibits an absorption maximum around 230-240 nm. The introduction of a benzoyl group is expected to introduce additional absorption bands. For example, 4-benzoylbenzoic acid shows an intense absorption band around 260 nm and a weaker, broader band between 320-360 nm in acidic conditions. researchgate.net The methoxy substituent on the benzoate ring is known to cause a bathochromic shift. For para-methoxy substituted phenyl esters, a significant shift in wavelength and an increase in intensity are observed. cdnsciencepub.com

Based on these related compounds, the following table provides a hypothetical set of UV-Vis absorption data for this compound in a common solvent like ethanol. It is important to note that these are estimated values and require experimental verification.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Transition Type |

|---|---|---|---|

| Ethanol | ~265 | ~20,000 | π → π* (Benzoyl) |

| Ethanol | ~285 | ~18,000 | π → π* (Methoxybenzoyl) |

| Ethanol | ~340 | ~200 | n → π* (Carbonyl) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound (C₂₁H₁₆O₄), the expected molecular weight is approximately 344.35 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 344. The fragmentation of this molecule would likely proceed through cleavage at the ester and carbonyl functional groups, which represent points of relative weakness.

Key expected fragmentation pathways include:

α-cleavage adjacent to the carbonyl group: This could lead to the loss of the phenyl radical (C₆H₅•, 77 Da) to form an acylium ion at m/z 267, or the loss of the 4-methoxyphenyl (B3050149) benzoate radical to form the benzoyl cation at m/z 105. The benzoyl cation is a very common and stable fragment in the mass spectra of benzoyl-containing compounds.

Cleavage of the ester bond: The C-O bond of the ester can cleave to generate the 4-methoxybenzoyl cation at m/z 135 and a 4-benzoylphenoxide radical. The 4-methoxybenzoyl cation is a characteristic fragment for compounds containing this moiety.

Fragmentation of the 4-methoxybenzoyl group: The 4-methoxybenzoyl cation (m/z 135) can further fragment by losing a methyl radical (CH₃•, 15 Da) to give an ion at m/z 120, or by losing carbon monoxide (CO, 28 Da) to form an ion at m/z 107.

Rearrangement reactions: McLafferty rearrangements are possible if suitable gamma-hydrogens are present, though this is less likely to be a primary fragmentation pathway for this specific structure.

A study on the fragmentation of methoxymethylene benzoate esters highlighted the active role of the ether oxygen in directing fragmentation, leading to unique ions. nih.gov While not directly analogous, it suggests that the interplay of the ether and ester functionalities can lead to complex fragmentation patterns.

A plausible fragmentation pattern is summarized in the following interactive table.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 344 | [M]⁺˙ (Molecular Ion) | [C₂₁H₁₆O₄]⁺˙ |

| 239 | [M - C₆H₅CO]⁺ | [C₁₄H₁₁O₃]⁺ |

| 135 | [CH₃OC₆H₄CO]⁺ | [C₈H₇O₂]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Single-Crystal X-ray Diffraction Analysis of Related Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound has not been reported in the searched literature, analysis of closely related structures provides valuable insights into the expected molecular conformation and packing.

Studies on benzophenone derivatives have revealed that the conformation is often non-planar, with the two phenyl rings twisted out of the plane of the central carbonyl group. This twist angle is influenced by the nature and position of substituents on the rings. For instance, the crystal structure of the metastable β-phase of benzophenone shows a monoclinic space group C2/c. nih.gov

Similarly, the crystal structures of anisole (B1667542) derivatives have been studied to understand weak intermolecular interactions such as C-H···O and C-H···π, which are also expected to play a crucial role in the crystal packing of this compound.

Based on these related structures, it can be hypothesized that in a crystal of this compound, the molecule will adopt a non-planar conformation. The crystal packing will likely be governed by a combination of van der Waals forces and weak hydrogen bonds involving the carbonyl and methoxy oxygen atoms and the aromatic C-H groups. The table below summarizes crystallographic data for a related benzophenone derivative, which can serve as a model for what might be expected for the title compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.22 |

| b (Å) | 8.15 |

| c (Å) | 16.33 |

| β (°) | 112.91 |

| Volume (ų) | 1989.9 |

| Z | 8 |

Photochemical Reaction Mechanisms and Excited State Dynamics of 4 Benzoylphenyl 4 Methoxybenzoate

Photophysical Properties and Triplet State Characterization

The photophysical journey of 4-benzoylphenyl 4-methoxybenzoate (B1229959) upon light absorption is dominated by the formation and decay of its triplet excited state. This triplet state is central to its subsequent chemical reactions.

Laser flash photolysis (LFP) is a powerful technique used to study short-lived, transient species generated by a pulse of light. ru.ac.za For benzophenone (B1666685) derivatives, LFP allows for the direct observation of excited singlet and triplet states, as well as any resulting radical species. ru.ac.zanih.gov

In studies of similar aromatic ester derivatives of benzophenone, nanosecond laser flash photolysis has been instrumental. For instance, analysis of 4-benzoylphenyl benzoate (B1203000) (BpOBz), a closely related compound, in acetonitrile (B52724) showed the formation of a long-lived transient species. This transient absorption is characteristic of the benzophenone triplet state. researchgate.net The triplet state of aroylperbenzoates, which also contain the benzophenone chromophore, exhibits a broad absorption with a maximum (λmax) in the range of 530-560 nm. nih.gov Similar transient absorptions are expected for 4-benzoylphenyl 4-methoxybenzoate, corresponding to its triplet-triplet absorption. The initial excitation populates the singlet excited state (S1), which then undergoes rapid intersystem crossing (ISC) to the lowest triplet state (T1).

Table 1: Transient Absorption Data for Related Benzophenone Derivatives

| Compound | Transient Species | λmax (nm) | Solvent | Reference |

| 4-Benzoylphenyl benzoate (BpOBz) | Triplet State | Not specified | Acetonitrile | researchgate.net |

| tert-Butyl aroylperbenzoates | Triplet State | 530-560 | Various | nih.gov |

| tert-Butyl aroylperbenzoates | Singlet State | ~625 | Various | nih.gov |

Phosphorescence spectroscopy provides valuable information about the energy and lifetime of the triplet state. Aromatic ester derivatives of benzophenone have been characterized using this method to determine the properties of their triplet states. The triplet state of this compound is expected to be similar in nature to that of benzophenone itself, which is a well-studied n,π* triplet state. This state is known for its reactivity, particularly in hydrogen abstraction reactions.

For related compounds like tert-butyl aroylperbenzoates, the triplet lifetimes are very short, on the order of nanoseconds (e.g., 0.74 ns for one derivative), because the triplet state rapidly proceeds to dissociate via O-O bond cleavage. nih.gov However, for 4-benzoylphenyl benzoate, the triplet state is described as "long-lived," indicating that the ester linkage is more stable against dissociation from the triplet state compared to a peroxide linkage. researchgate.net The lifetime of the triplet state is a crucial parameter, as it dictates the time window available for bimolecular reactions, such as quenching or energy transfer, to occur.

The triplet state of benzophenone and its derivatives can be deactivated through interactions with other molecules in a process known as quenching. rsc.orgnih.gov This can occur via energy transfer or chemical reaction. Quenching studies are often performed to determine the rate constants of these deactivation pathways and to understand the accessibility of the triplet state.

Paramagnetic species like molecular oxygen are highly efficient quenchers of triplet states. nih.govnih.gov The quenching of the benzophenone triplet by silver ions (Ag+) has also been studied, demonstrating that the efficiency of quenching can be influenced by the surrounding medium, such as in micellar solutions. rsc.org In the context of this compound, the triplet state can be quenched by various species, and the rate of this quenching can be measured to probe the reactivity and accessibility of the triplet state. The process often follows Stern-Volmer kinetics, where the quenching efficiency is related to the concentration of the quencher. nih.gov

Energy transfer from the benzophenone triplet to a suitable acceptor molecule is another important deactivation pathway. diva-portal.org For this to occur efficiently, the triplet energy of the donor (this compound) must be higher than that of the acceptor.

Primary Photochemical Processes in this compound

Upon excitation, this compound can potentially undergo several photochemical reactions, primarily originating from its reactive triplet state.

A key question in the photochemistry of esters like this compound is the possibility of carbon-oxygen (C-O) bond cleavage. d-nb.infonih.govresearchgate.net In some systems, photoexcitation can lead to the homolytic cleavage of bonds, generating radical species. rsc.orgnih.gov

However, studies on the closely related 4-benzoylphenyl benzoate (BpOBz) have shown that direct C-O bond cleavage is not a primary photochemical reaction. researchgate.net Photolysis of BpOBz did not result in products that would be expected from such cleavage, and laser flash photolysis only revealed the presence of the long-lived triplet state. researchgate.net This suggests that the ester C-O bond in this type of molecule is relatively stable to photochemical dissociation from the lowest triplet state. In contrast, related sulfur-containing compounds, such as S-(4-Benzoyl)phenylthiobenzoate, readily undergo C-S bond cleavage to form radicals. researchgate.net This difference highlights the influence of the heteroatom (oxygen vs. sulfur) on the photochemical reaction pathways. While direct cleavage from the lowest triplet state (T1) appears unlikely, cleavage from higher triplet states (Tn), accessed via stepwise two-photon excitation, has been demonstrated for other benzophenone derivatives. nih.gov

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific process divided by the number of photons absorbed.

For 4-benzoylphenyl benzoate, since C-O bond cleavage does not occur as a primary process, the quantum yield for radical formation via this pathway is essentially zero. researchgate.net This is in stark contrast to its thio-analogue, S-(4-benzoyl)phenylthiobenzoate, where the quantum yield for the formation of 4-benzoylphenylthiyl and benzoyl radicals was found to be 0.45. researchgate.net This comparative data underscores the stability of the C-O ester bond in this compound to single-photon excitation.

While direct bond cleavage is inefficient, radical formation can occur through other mechanisms. The n,π* triplet state of the benzophenone moiety is a powerful hydrogen atom abstractor. If a suitable hydrogen donor is present, the triplet state can abstract a hydrogen atom to form a ketyl radical. The efficiency of this process would depend on the nature of the solvent or any other hydrogen-donating species present in the system.

Table 2: Comparative Quantum Yields for Radical Formation

| Compound | Primary Process | Quantum Yield (Φ) | Products | Reference |

| 4-Benzoylphenyl benzoate (BpOBz) | No C-O bond cleavage | ~0 | No cleavage products | researchgate.net |

| S-(4-Benzoyl)phenylthiobenzoate (BpSBz) | C-S bond cleavage | 0.45 | 4-benzoylphenylthiyl and benzoyl radicals | researchgate.net |

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| BpOBz | 4-Benzoylphenyl benzoate |

| BpSBz | S-(4-Benzoyl)phenylthiobenzoate |

Absence of Primary Photochemical Reactions leading to Benzyl (B1604629) Aldehyde Equivalents

Photochemical investigations of this compound (BpOBz) have revealed a notable absence of primary photochemical reactions that would lead to the formation of benzyl aldehyde equivalents. Unlike its sulfur-containing analog, S-(4-Benzoyl)phenylthiobenzoate (BpSBz), the photolysis of BpOBz does not result in the cleavage of the C-O bond to produce benzaldehyde (B42025). scientific.net

Steady-state and laser-flash photolysis studies of BpOBz in acetonitrile have shown that upon excitation, the molecule primarily forms a long-lived triplet state. scientific.net This observation stands in stark contrast to BpSBz, where photolysis leads to the formation of 4-benzoylphenylthiyl and 4-benzoyl radicals with a quantum yield of 0.45, ultimately resulting in benzaldehyde as a major final product. scientific.net The resistance of the C-O bond in BpOBz to photochemical cleavage indicates that this pathway is not a significant primary process for this compound.

Influence of Substituents on Photoreactivity and Excited State Behavior

The photoreactivity and excited-state behavior of benzophenone derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. The comparison between this compound and its thio-analog, S-(4-Benzoyl)phenylthiobenzoate, provides a clear example of this substituent effect. The replacement of the oxygen atom in the ester linkage with a sulfur atom dramatically alters the primary photochemical pathway, favoring C-S bond cleavage in the thio-compound, a reaction not observed for the C-O bond in BpOBz. scientific.net

Generally, for benzophenone derivatives, the introduction of electron-donating or electron-withdrawing groups can modify their photophysical and photochemical properties. For instance, the presence of an electron-donating group can affect the energy of the n-π* and π-π* triplet states and their relative ordering, which in turn influences the efficiency of intersystem crossing and the photoreactivity of the triplet state. While specific studies on a wide range of substituents for this compound are not extensively documented, the principles governing other benzophenone derivatives can be applied. For example, the introduction of amino groups into the benzophenone structure has been shown to extend the absorption wavelength and enhance photoinitiation efficiency for LED curing applications.

Photochemical Pathways in Polymer Systems

This compound, as a benzophenone derivative, plays a significant role in the photochemical pathways within polymer systems, primarily acting as a photoinitiator for polymerization and potentially contributing to polymer degradation.

Photoinitiation Mechanisms for Polymerization (Type I vs. Type II)

Photoinitiators are broadly classified into two categories based on their mechanism of generating initiating radicals: Type I (cleavage) and Type II (hydrogen abstraction).

Type I Photoinitiators undergo unimolecular bond cleavage upon absorption of light to directly form free radicals. cn-pci.com

Type II Photoinitiators , to which benzophenone and its derivatives like this compound belong, operate through a bimolecular mechanism. scientific.netrsc.orguobaghdad.edu.iq

Upon excitation to its triplet state, the benzophenone moiety of this compound abstracts a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or an alcohol. uobaghdad.edu.iqresearchgate.net This process generates a ketyl radical from the photoinitiator and a radical from the co-initiator. The radical derived from the co-initiator is typically the species that initiates the polymerization of monomers. researchgate.net The efficiency of Type II photoinitiation is dependent on the concentration and reactivity of the co-initiator. researchgate.net

| Photoinitiator Type | Mechanism | Example |

| Type I | Unimolecular bond cleavage upon irradiation to form free radicals. | Benzoin ethers, Acylphosphine oxides |

| Type II | Bimolecular reaction where the excited photoinitiator abstracts a hydrogen atom from a co-initiator to form radicals. | Benzophenone, This compound |

Kinetic Studies of Photopolymerization Processes

The rate of photopolymerization initiated by Type II systems is influenced by several factors, including the concentration of the photoinitiator and co-initiator, the light intensity, and the nature of the monomer. Real-time FT-IR spectroscopy is a common technique used to monitor the kinetics of photopolymerization by tracking the disappearance of the monomer's reactive functional groups.

For benzophenone-based systems, the rate of polymerization and the final monomer conversion have been shown to be dependent on the concentration of both the photoinitiator and the amine co-initiator. The functionality of the acrylate (B77674) monomers also plays a crucial role, with higher functionality generally leading to faster polymerization rates.

A study on a one-component Type II photoinitiator, where the benzophenone moiety and the hydrogen donor are in the same molecule, showed that the rate of decomposition of the photoinitiator was proportional to the light intensity. The rate of polymerization of acrylates was found to be significantly higher than that of methacrylates under the same conditions.

Role in Polymer Degradation Processes

Benzophenone and its derivatives, including this compound, can act as photosensitizers in the degradation of various polymers. The mechanism of degradation typically involves the absorption of UV radiation by the benzophenone moiety, followed by hydrogen abstraction from the polymer backbone.

This process generates polymer radicals, which can then undergo a cascade of reactions, particularly in the presence of oxygen, leading to chain scission, crosslinking, and the formation of chromophoric groups like carbonyls and hydroperoxides. These reactions result in the deterioration of the polymer's mechanical and physical properties.

For example, benzophenone derivatives have been shown to accelerate the photodegradation of polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) films when exposed to UV irradiation. scientific.net The rate of degradation is often monitored by measuring changes in the carbonyl index (a measure of the formation of carbonyl groups), tensile strength, and weight loss of the polymer film. scientific.net In studies on polystyrene, benzophenone has been found to increase the efficiency of photodegradation and photo-oxidation. lifescienceglobal.comlifescienceglobal.com

A related compound, S-(4-benzoylphenyl)-4-methoxythiobenzoate, has been specifically synthesized as a photoinitiator for the degradation of poly(vinyl chloride) (PVC). scientific.net This indicates that derivatives of this compound can be tailored to promote the degradation of specific polymers.

Computational Chemistry and Theoretical Modeling of 4 Benzoylphenyl 4 Methoxybenzoate

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometry of molecules. For 4-Benzoylphenyl 4-methoxybenzoate (B1229959), geometry optimization would be performed to find the lowest energy conformation. This process typically employs a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. unifr.che-bookshelf.de

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals determine how the molecule interacts with other species and with light.

For 4-Benzoylphenyl 4-methoxybenzoate, the HOMO is expected to be primarily located on the electron-rich 4-methoxybenzoate portion of the molecule, due to the electron-donating effect of the methoxy (B1213986) group. Conversely, the LUMO is anticipated to be centered on the benzophenone (B1666685) moiety, specifically on the π* antibonding orbital of the carbonyl group, which acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and the energy required for its lowest electronic excitation. A smaller gap generally implies higher reactivity and absorption of longer wavelengths of light. The primary electronic transitions in a molecule like this, containing a benzophenone chromophore, are the n→π* transition (an electron from a non-bonding orbital on the carbonyl oxygen to the π* orbital of the carbonyl group) and the π→π* transition. The HOMO-LUMO gap provides a theoretical estimate of the energy for the lowest-energy transition.

Table 1: Illustrative FMO Properties for this compound This table presents typical values expected from DFT calculations for benzophenone ester derivatives.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference, indicating kinetic stability and electronic transition energy. |

The benzophenone chromophore is well-known for its photoreactivity. Upon absorption of UV light, it undergoes an electronic excitation from the ground state (S₀) to an excited singlet state (S₁), corresponding to the n→π* transition. This is followed by highly efficient intersystem crossing (ISC) to the lower-energy triplet state (T₁).

This triplet state is relatively long-lived and is the primary photoactive species. Experimental studies on the closely related analog, 4-benzoylphenyl benzoate (B1203000) (BpOBz), have shown that its nanosecond laser-flash photolysis results in a long-lived triplet state, but crucially, does not lead to the cleavage of the C-O ester bond as a primary photochemical reaction. It is therefore highly probable that this compound behaves similarly. The triplet state is a potent hydrogen abstractor, a property that allows benzophenone derivatives to act as photoinitiators for polymerization by abstracting a hydrogen atom from a suitable donor to create a radical.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the calculated wave function into localized orbitals corresponding to Lewis structures (bonds and lone pairs) and analyzes the interactions between them. These interactions, particularly between filled (donor) and empty (acceptor) orbitals, signify hyperconjugation, which contributes to molecular stability. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2).

For this compound, significant E(2) values would be expected for interactions involving the lone pairs on the oxygen atoms and the π* antibonding orbitals of the carbonyl and aromatic rings.

Table 2: Expected Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table presents plausible hyperconjugative interactions and their stabilization energies for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) of C=O | π* (C-C) of Benzoyl Ring | ~25-35 | Intramolecular hyperconjugation, resonance |

| LP (O) of Ester | π* (C=O) of Ester | ~50-70 | Resonance stabilization of the ester group |

| LP (O) of Methoxy | π* (C-C) of Benzoate Ring | ~15-25 | Resonance effect of the methoxy group |

| π (C=C) of Benzoyl Ring | π* (C=O) of Benzoyl Group | ~10-20 | Conjugation within the benzophenone system |

LP denotes a lone pair orbital.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In an MEP map of this compound, the most negative potential would be concentrated around the oxygen atom of the benzoyl carbonyl group, highlighting it as the primary site for protonation or interaction with electrophiles. The hydrogen atoms of the phenyl rings would exhibit positive potential. This visualization helps in understanding non-covalent interactions and the initial steps of chemical reactions.

Excited State Calculations and Reaction Coordinate Analysis

To gain a deeper understanding of the photochemical processes, excited-state calculations, often using Time-Dependent DFT (TD-DFT), are employed. These calculations can model the electronic transitions observed in UV-Vis spectra and map out the potential energy surfaces of the excited states.

For this compound, TD-DFT would be used to calculate the energies of the S₁ and T₁ states. Furthermore, reaction coordinate analysis can be performed to explore the pathways of photochemical reactions. Based on experimental data for analogs, such calculations would likely confirm that the T₁ state is readily formed but that the energy barrier for the cleavage of the ester's C-O bond is prohibitively high. Instead, the calculations could model the process of the T₁ state abstracting a hydrogen atom from a donor molecule, which is the key step in its function as a photoinitiator. This analysis would involve mapping the energy profile as the distance between the benzophenone carbonyl oxygen and the hydrogen donor is decreased, revealing the transition state and the energetics of the radical-generating reaction.

Quantum Chemical Modeling of Photochemical Processes

The photochemical behavior of this compound is fundamentally governed by the interactions of ultraviolet (UV) light with its electronic structure. Computational quantum chemistry provides powerful tools to model and understand these complex processes at a molecular level. diva-portal.org Theoretical investigations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offer insights into the excited states and reaction pathways that are crucial for predicting the compound's photochemical fate. acs.orgresearchgate.net

Upon absorption of UV radiation, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (Sₙ). For benzophenone, the parent chromophore of this molecule, excitation to the first (S₁) and second (S₂) singlet states is possible. researchgate.net The S₀ → S₁ transition is typically weak, while the S₀ → S₂ transition is stronger. researchgate.net Due to the presence of the benzoyl and methoxybenzoyl groups, the electronic transitions in the UVA/UVB range are expected to be of π → π* character, primarily involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.govscispace.com

A key feature of benzophenone photochemistry is the highly efficient intersystem crossing (ISC) from the singlet excited state to a triplet state (Tₙ). researchgate.net This process is central to its role as a photosensitizer. massivechem.com Computational models for benzophenone have explored two primary mechanisms for the population of the lowest triplet state (T₁): a direct pathway from S₁ to T₁ and an indirect pathway involving an intermediate triplet state, S₁ → T₂ → T₁. uah.esacs.org Surface-hopping ab initio molecular dynamics simulations suggest that the indirect mechanism is prevalent. uah.es A kinetic equilibrium between the T₁ and T₂ states has also been proposed, which could have significant implications for subsequent photochemical reactions. uah.es

The nature and position of substituents on the benzophenone core can influence the absorption properties and the efficiency of photochemical processes. acs.orgnih.gov In this compound, the para-substituted methoxy group on one phenyl ring and the benzoyl group on the other are expected to affect the energies of the molecular orbitals and the character of the electronic transitions. Para-substitution in benzophenone derivatives has been shown to lead to absorption in the UVB range. acs.orgnih.gov

The triplet state of benzophenone derivatives is known to be reactive and can participate in various photochemical reactions, such as hydrogen atom abstraction. researchgate.netscispace.com The computational modeling of these processes can help to elucidate the reaction mechanisms and predict the formation of photoproducts. For instance, theoretical studies can determine the activation barriers for hydrogen abstraction from different donor molecules, providing insights into the compound's photostability and potential interactions with its environment.

Detailed Research Findings

While specific computational studies on this compound are not extensively available, the wealth of data on benzophenone and its derivatives allows for informed predictions. The following tables summarize typical data obtained from quantum chemical calculations on benzophenone-like molecules.

Table 1: Calculated Electronic Transitions for a Model Benzophenone System

| Transition | Excitation Energy (eV) | Oscillator Strength | Character |

| S₀ → S₁ | 3.5 - 3.8 | ~0.0 | n → π |

| S₀ → S₂ | 4.0 - 4.5 | > 0.1 | π → π |

| T₁ → S₀ | 2.6 - 2.9 | Very Low | n → π* |

Note: The values are illustrative and based on typical results for benzophenone from various computational methods. researchgate.net

Table 2: Key Intersystem Crossing (ISC) Pathways and Rates for Benzophenone

| Pathway | Rate Constant (s⁻¹) | Mechanism |

| S₁ → T₁ | Variable | Direct |

| S₁ → T₂ | ~10¹² | Indirect |

| T₂ → T₁ | ~10¹¹ | Internal Conversion |

Note: These are representative values from theoretical studies and can be influenced by the specific computational method and the molecular environment. acs.org

The quantum chemical modeling of this compound's photochemical processes is crucial for understanding its function as a photosensitizer and for predicting its long-term stability under UV irradiation. Future computational work will likely focus on elucidating the specific effects of the substituent groups on the excited-state dynamics and reactivity of this compound.

Advanced Applications in Polymer Chemistry and Optical Materials Science

Photoinitiator Performance in UV-Curable Systems

UV-curable systems rely on the rapid, light-induced transformation of a liquid monomer and oligomer formulation into a solid, crosslinked polymer network. This process, known as photopolymerization, is driven by the presence of a photoinitiator that absorbs light and generates reactive species, typically free radicals. 4-Benzoylphenyl 4-methoxybenzoate (B1229959), with its benzophenone (B1666685) moiety, is a characteristic Type II photoinitiator, functioning through an intermolecular hydrogen abstraction mechanism.

Efficiency in Free Radical Photopolymerization of Multifunctional Acrylates

The efficiency of a photoinitiator is a critical factor in the rapid and complete curing of multifunctional acrylates, which are common components of UV-curable coatings, inks, and adhesives due to their high reactivity and the desirable properties of the resulting polymer networks. The kinetics of photopolymerization, including the rate of polymerization (Rp) and the final monomer conversion, are key metrics for assessing photoinitiator performance.

While specific kinetic data for 4-Benzoylphenyl 4-methoxybenzoate is not extensively documented in publicly available literature, its performance can be inferred from studies of structurally similar aromatic ester-functionalized benzophenone derivatives. These studies demonstrate that such compounds can be highly effective in initiating the free radical polymerization of multifunctional acrylates like trimethylolpropane (B17298) triacrylate (TMPTA) and 1,6-hexanediol (B165255) diacrylate (HDDA). The process begins with the absorption of UV light by the benzophenone chromophore, promoting it to an excited singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state.

The photopolymerization kinetics are influenced by several factors, including the concentration of the photoinitiator, the light intensity, the specific monomers used, and the presence of co-initiators. researchgate.netresearchgate.net The general mechanism for the free-radical polymerization of acrylates involves initiation, propagation, and termination steps. semanticscholar.org

Table 1: Representative Photopolymerization Kinetic Data for Benzophenone-Based Photoinitiators with Multifunctional Acrylates

| Photoinitiator System | Monomer | Light Intensity (mW/cm²) | Polymerization Rate (Rp) (s⁻¹) | Final Conversion (%) |

| Benzophenone/Amine | TMPTA | 50 | 0.8 | 85 |

| Ester-functionalized Benzophenone/Amine | TMPTA | 50 | 1.2 | 90 |

| Benzophenone/Amine | HDDA | 50 | 1.5 | 92 |

| Ester-functionalized Benzophenone/Amine | HDDA | 50 | 1.8 | 95 |

Note: The data in this table are representative values based on studies of similar benzophenone derivatives and are intended to illustrate typical performance. Actual values for this compound may vary.

Design of Self-Hydrogen-Donating Photoinitiators based on Benzophenone Structures

A significant area of research in photoinitiator design is the development of self-hydrogen-donating or one-component systems. These molecules incorporate both the light-absorbing chromophore (like benzophenone) and a hydrogen-donating moiety within the same structure, eliminating the need for a separate co-initiator. This can simplify formulation and reduce potential migration issues of small molecule co-initiators in the cured polymer.

However, studies on 4-benzoyl-phenyl benzoate (B1203000), a very close analog of this compound, reveal that it possesses a long-lived triplet state and does not readily undergo intramolecular bond cleavage to generate initiating radicals. researchgate.net This suggests that this compound itself is not a self-hydrogen-donating photoinitiator but rather functions as a classical Type II photoinitiator. The triplet state of the benzophenone moiety abstracts a hydrogen atom from a suitable donor, such as an amine synergist, to form a ketyl radical and an amine-derived radical. It is the amine-derived radical that primarily initiates the polymerization of the acrylate (B77674) monomers.

The triplet state of 4-methoxybenzophenone (B1664615), a core component of the target molecule, has been shown to have an energy of approximately 275-288 kJ/mol, and its character can be influenced by the polarity of the solvent. nih.gov In non-polar environments, it exhibits a typical (n,π*) triplet state, which is highly reactive in hydrogen abstraction.

Role as a Photosensitizer in Photolithography and Photosensitive Polymerization

In addition to direct initiation, this compound can act as a photosensitizer. In this role, it absorbs light energy and then transfers it to another molecule, which then initiates a chemical reaction. This is particularly useful in applications like photolithography and photosensitive polymerization where the primary photoactive component may not absorb light efficiently in the desired wavelength range.

In photolithography, photosensitizers are used in photoresists to control the solubility of a polymer film in a developer solution upon exposure to light. The benzophenone moiety in this compound can absorb UV light and then transfer its triplet energy to a photoacid generator (PAG) or a photobase generator (PBG) in the photoresist formulation. This energy transfer activates the PAG or PBG, leading to the generation of an acid or base, which in turn catalyzes a chemical change in the polymer matrix, rendering it either more or less soluble in the developer. A closely related compound, 4-Benzoylphenyl methacrylate (B99206), has been noted for its applications in photolithography and photosensitive polymerization. massivechem.com

The efficiency of energy transfer is dependent on the triplet energy of the sensitizer (B1316253) being higher than that of the acceptor molecule. The triplet energy of 4-methoxybenzophenone is sufficiently high to sensitize many common PAGs and other photoactive species used in these applications. nih.govmdpi.com

Integration into Advanced Polymeric Materials

The incorporation of photoactive moieties like this compound into polymer structures is a powerful strategy for creating advanced materials with tailored optical and chemical properties.

Novel Photoactive Polymer Systems

By incorporating the this compound unit into a polymer chain, either as a pendant group or within the main backbone, novel photoactive polymer systems can be developed. These polymers can exhibit intrinsic photosensitivity, allowing for applications such as photo-crosslinkable materials, photopatternable films, and photoresponsive surfaces.

For instance, a polymer with pendant this compound groups could be formulated into a single-component UV-curable system where the polymer itself acts as the photoinitiator in the presence of a hydrogen-donating species. Upon exposure to UV light, the benzophenone units would abstract hydrogen atoms from adjacent polymer chains or from a suitable solvent, leading to the formation of crosslinks and the insolubilization of the material. While specific examples of polymers containing this compound are not widely reported, the synthesis of polymers with pendant functional groups is a well-established field. ijcce.ac.irsemanticscholar.orggoogle.com

Functionalization for Specific Polymer Architectures

The synthesis of this compound itself can be achieved through standard esterification procedures, for example, by reacting 4-hydroxybenzophenone (B119663) with 4-methoxybenzoyl chloride. To integrate this photoactive unit into specific polymer architectures, it can be further functionalized.

One common approach is to introduce a polymerizable group, such as a methacrylate or a styrenic moiety, onto the molecule. For example, modification of the 4-hydroxybenzophenone precursor before the final esterification step could allow for the introduction of a vinyl or acrylic group. This would result in a photoactive monomer that can be copolymerized with other monomers to create a wide range of functional polymers with controlled amounts of the photoinitiating group. The synthesis of polymers from functionalized monomers is a versatile method for creating tailored macromolecular structures.

Alternatively, post-polymerization modification is another route. A polymer with reactive pendant groups, such as hydroxyl or amine functionalities, could be reacted with a derivative of this compound to attach the photoactive moiety to the pre-formed polymer backbone. This approach allows for the functionalization of existing polymers, broadening the scope of materials that can be rendered photoactive.

Application in Optical Device Fabrication

The unique molecular architecture of this compound, which incorporates a photosensitive benzophenone moiety and a group known to contribute to liquid crystalline behavior, makes it a compound of significant interest in the field of optical device fabrication. Its potential applications stem from the ability of its constituent parts to influence properties such as UV absorption, refractive index, and molecular ordering, which are critical for the performance of optical components.

Development of Optical Films and Lenses

In the fabrication of optical films and lenses, the incorporation of specific chemical moieties is crucial for achieving desired functionalities like UV protection, scratch resistance, and controlled refractive indices. The benzoylphenyl group in this compound offers properties that are highly valuable in these applications.

Benzophenone and its derivatives are well-established as effective UV absorbers. scispace.comresearchgate.net They can be incorporated into polymer matrices to create films and lenses that block harmful ultraviolet radiation, thereby protecting underlying materials or the human eye. The benzoylphenyl group in the target compound is expected to impart similar UV-absorbing capabilities. When used as an additive or co-monomer in a polymer formulation for an optical film, this compound can enhance the light stability of the resulting material. scispace.com

Furthermore, benzophenone derivatives can act as photoinitiators in UV-curable coatings. scispace.comresearchgate.net This property is particularly useful in the manufacturing of optical lenses and protective coatings. The benzoylphenyl group can absorb UV light and initiate polymerization of a monomer mixture, leading to a hard, cross-linked film. This process is advantageous for creating scratch-resistant coatings on lenses. Research on benzophenone derivatives has shown that their incorporation can lead to cured films with good morphology and mechanical performance. scispace.comresearchgate.net

The general optical properties of materials containing benzoylphenyl groups, such as high transparency in the visible region, a controllable refractive index, and good photochemical stability, make them suitable for a range of optical devices, including optical films and lenses. massivechem.com While specific data for this compound is not extensively documented in public literature, the known characteristics of its constituent chemical groups strongly suggest its potential in these applications.

Table 1: Potential Contributions of this compound in Optical Films and Lenses

| Feature | Contribution of this compound | Scientific Principle |

| UV Protection | Acts as a UV absorber, blocking harmful radiation. | The benzophenone moiety absorbs UV light through electronic transitions. scispace.comresearchgate.net |

| Scratch Resistance | Can function as a photoinitiator for UV-curable hard coatings. | The benzoylphenyl group can initiate radical polymerization upon UV exposure. scispace.comresearchgate.net |

| Optical Clarity | Expected to have high transparency in the visible spectrum. | The aromatic structure contributes to a high refractive index while maintaining clarity. massivechem.com |

| Material Stability | Enhances the photochemical stability of the polymer matrix. | By absorbing UV radiation, it prevents degradation of the host material. scispace.commassivechem.com |

Use in Liquid Crystalline Systems

The structure of this compound, featuring a rigid core of three phenyl rings linked by an ester group, is characteristic of a calamitic (rod-like) molecule, which is a prerequisite for liquid crystalline behavior. researchgate.netnahrainuniv.edu.iq Phenyl benzoate derivatives are a significant and extensively studied class of compounds that form liquid crystal phases. researchgate.netresearchgate.netsci-hub.se These phases are states of matter intermediate between a crystalline solid and an isotropic liquid, exhibiting long-range orientational order. nahrainuniv.edu.iq

Table 2: Predicted Liquid Crystalline Properties of this compound Based on Analogous Compounds

| Property | Predicted Characteristic | Rationale Based on Molecular Structure and Analogues |

| Mesophase Type | Likely to exhibit nematic and/or smectic phases. | The rigid, calamitic structure with a phenyl benzoate core is typical for these phases. researchgate.netnahrainuniv.edu.iqresearchgate.netsci-hub.se |

| Transition Temperatures | Expected to have relatively high transition temperatures. | The rigid benzoyl group may lead to stronger intermolecular forces compared to alkyl-substituted analogues. |

| Optical Anisotropy | Expected to have significant optical anisotropy (birefringence). | The anisotropic molecular shape leads to different refractive indices for light polarized parallel and perpendicular to the director. |

| Photo-responsiveness | Potential for UV-induced changes in liquid crystalline properties. | The benzophenone moiety is photoreactive. tandfonline.comtandfonline.com |

Degradation and Environmental Fate Studies Mechanistic Focus

Mechanistic Investigations of Photodegradation Pathways

The presence of a benzophenone (B1666685) chromophore in 4-Benzoylphenyl 4-methoxybenzoate (B1229959) suggests a susceptibility to photodegradation, a key process influencing its environmental fate. Benzophenone itself is a well-known photosensitizer, and its derivatives are often used as photoinitiators in industrial applications. researchgate.net The absorption of UV light by the benzophenone moiety can lead to the formation of an excited triplet state, which is a highly reactive species.

While specific experimental studies on the complete photodegradation pathway of 4-Benzoylphenyl 4-methoxybenzoate are not extensively documented in publicly available literature, the photochemistry of its structural analogs, such as 4-benzoyl-phenyl benzoate (B1203000) (BpOBz), provides significant insights. researchgate.net For BpOBz, laser-flash photolysis studies have shown the formation of a long-lived triplet state. researchgate.net However, unlike some other benzophenone derivatives, direct cleavage of the C-O ester bond was not observed as a primary photochemical reaction, and benzaldehyde (B42025) was not a major final product. researchgate.net This suggests that the ester linkage in this class of compounds possesses a degree of photostability.

Based on the general principles of photochemistry of benzophenone and related esters, a plausible primary degradation step for this compound would be the excitation of the benzophenone part of the molecule. The resulting excited state could then participate in hydrogen abstraction reactions from the solvent or other organic matter present in the environment, leading to the formation of a ketyl radical. Subsequent reactions of this radical could lead to a variety of transformation products.

Potential, though not experimentally confirmed for this specific molecule, decomposition products could arise from the cleavage of the ester bond, potentially forming 4-hydroxybenzophenone (B119663) and 4-methoxybenzoic acid. However, as suggested by studies on similar compounds, this may not be the primary pathway. researchgate.net Other potential reactions could involve modifications to the aromatic rings, such as hydroxylation, especially in the presence of reactive oxygen species generated by photosensitization processes. nih.gov

Table 1: Plausible Photolytic Decomposition Products of this compound (Hypothetical)

| Product Name | Chemical Formula | Formation Pathway (Hypothetical) |

| 4-Hydroxybenzophenone | C₁₃H₁₀O₂ | Hydrolysis of the ester linkage |

| 4-Methoxybenzoic acid | C₈H₈O₃ | Hydrolysis of the ester linkage |

| Benzaldehyde | C₇H₆O | Further degradation of benzophenone-related fragments researchgate.netnih.gov |

| Benzoic acid | C₇H₆O₂ | Oxidation of benzaldehyde or other fragments nih.gov |

Note: This table is based on general principles of organic photochemistry and studies on related compounds. Specific experimental verification for this compound is required.

The rate and pathway of photodegradation of organic compounds in the environment are significantly influenced by various factors. While specific data for this compound is scarce, general principles derived from studies on other aromatic compounds can be applied.

pH: The pH of the aqueous environment can influence the photodegradation of compounds, particularly those with ionizable groups. For phenolic compounds, the formation of phenolate (B1203915) anions at alkaline pH can alter their light absorption and reactivity. researchgate.net While this compound does not have a readily ionizable proton, pH could influence the hydrolysis of the ester bond, which might be a secondary degradation step.

Dissolved Organic Matter (DOM): DOM, such as humic and fulvic acids, can act as photosensitizers, producing reactive species like singlet oxygen and hydroxyl radicals that can accelerate the degradation of organic pollutants. Conversely, DOM can also act as a light screen, reducing the amount of UV radiation available to initiate photodegradation.

Presence of Inorganic Ions: Certain inorganic ions present in natural waters can affect photodegradation rates. For instance, nitrate (B79036) ions can be photolyzed to form hydroxyl radicals, which are powerful oxidants. researchgate.net Conversely, some ions might quench the excited states of the molecule, thereby inhibiting its degradation. researchgate.net

Solvent: The nature of the solvent can influence the photodegradation pathway and kinetics. The ability of the solvent to donate a hydrogen atom is a critical factor in reactions involving hydrogen abstraction by the excited benzophenone moiety. researchgate.net

Advanced Spectroscopic Techniques in Degradation Product Identification

The identification of unknown degradation products is a critical step in elucidating reaction pathways. Modern analytical chemistry relies heavily on the coupling of chromatographic separation with advanced spectroscopic detection.

For the structural elucidation of photolytic decomposition products of compounds like this compound, a combination of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be the methods of choice. nih.govnih.gov GC-MS is suitable for identifying volatile and thermally stable degradation products, while LC-MS, particularly with techniques like electrospray ionization (ESI), is adept at analyzing less volatile and more polar compounds that may be formed. nih.govmdpi.com

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks. mdpi.com Tandem mass spectrometry (MS/MS) experiments, where ions of a specific mass-to-charge ratio are isolated and fragmented, provide valuable structural information by revealing the fragmentation patterns of the parent molecule. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the definitive identification of degradation products, especially when they can be isolated in sufficient quantities. nih.gov 1H and 13C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure determination.

Table 2: Application of Spectroscopic Techniques in Degradation Studies

| Technique | Application | Information Obtained |

| GC-MS | Identification of volatile/semi-volatile products | Mass spectra for compound identification, retention times |

| LC-MS/MS | Identification of polar and non-volatile products | Molecular weight, fragmentation patterns for structural elucidation |

| HRMS | Accurate mass measurement | Elemental composition of unknown products |

| NMR | Definitive structure elucidation of isolated products | Detailed structural information (connectivity of atoms) |

Computational Approaches to Degradation Pathway Prediction

In addition to experimental studies, computational chemistry offers powerful tools for predicting and understanding the degradation pathways of organic molecules. acs.org Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and reactivity of molecules. researchgate.net

For this compound, computational models could be used to:

Calculate the energies of the ground and excited states to predict the absorption spectrum and the nature of the electronic transitions.

Model the geometry of the excited triplet state to understand its reactivity.

Calculate the bond dissociation energies to identify the weakest bonds in the molecule, which are likely to be cleaved upon photoexcitation. researchgate.net

Simulate the reaction pathways and calculate the activation energies for various potential degradation reactions, such as hydrogen abstraction, hydrolysis, and ring-opening. frontiersin.org

Predict the thermodynamic stability of potential degradation products.

By combining computational predictions with experimental data, a more complete and detailed picture of the photodegradation mechanism of this compound can be developed. These theoretical investigations can guide experimental work by identifying the most probable degradation products to search for and by providing insights into the reaction mechanisms that would be difficult to probe experimentally. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Benzoylphenyl 4-methoxybenzoate, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via esterification between 4-methoxybenzoic acid and a benzoyl-containing phenol derivative. Key steps include:

- Use of acid catalysts (e.g., sulfuric acid) under reflux conditions to drive ester bond formation .

- Optimization via continuous reactors for large-scale synthesis to improve yield and purity .

- Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC to ensure completion.

Efficiency Tips: Adjust molar ratios, employ water-removal techniques (e.g., Dean-Stark traps), and optimize temperature to minimize side reactions.

Q. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy: Identify carboxylate (C=O) and methoxy (-OCH₃) groups. Symmetric (νsym) and antisymmetric (νas) COO⁻ vibrations appear at ~1416 cm⁻¹ and ~1543 cm⁻¹, respectively .

- NMR Spectroscopy:

- ¹H NMR: Methoxy protons resonate at δ ~3.8–4.0 ppm; aromatic protons show splitting patterns consistent with substituent positions .

- ¹³C NMR: Carbonyl (C=O) signals appear at ~165–170 ppm .

- Mass Spectrometry (MS): Confirm molecular weight via parent ion peaks (e.g., m/z 258.27 for C₁₅H₁₄O₄) .

Q. How does the methoxy group influence the compound’s stability under thermal or oxidative conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Assess decomposition temperatures; methoxy groups may lower thermal stability compared to non-substituted analogs .

- Oxidative Stability Tests: Use oxidizing agents (e.g., KMnO₄) to evaluate susceptibility. Methoxy groups can act as electron donors, potentially increasing reactivity at the aromatic ring .

- Accelerated Aging Studies: Expose the compound to controlled heat/light and monitor degradation via HPLC or IR .

Advanced Research Questions

Q. What enzymatic pathways degrade 4-methoxybenzoate derivatives, and how can they inform studies on this compound?

Methodological Answer:

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to simulate binding to proteins like SARS-CoV-2 main protease (Mpro). Compare binding affinities to known inhibitors (e.g., Nelfinavir) .

- Quantum Mechanical Calculations: Optimize geometry via Hartree-Fock methods (e.g., Gaussian 98) to predict reactive sites for electrophilic substitution .

- MD Simulations: Study stability in lipid bilayers or solvent environments to assess bioavailability .

Q. How can contradictions in thermal degradation data be resolved?

Methodological Answer:

- Comparative TG-DSC Analysis: Replicate studies under identical conditions (heating rate, atmosphere) to isolate variables. For example, lanthanum 4-methoxybenzoate shows ionic character in thermal decomposition, but discrepancies arise due to coordination geometry .

- Kinetic Modeling: Apply Flynn-Wall-Ozawa or Kissinger methods to calculate activation energies and identify dominant degradation pathways .

- In Situ Spectroscopy: Pair TGA with FTIR or MS to detect real-time volatile byproducts (e.g., CO₂, formaldehyde) .

Q. What strategies validate the compound’s potential as a photosensitizer or optical material?

Methodological Answer:

- Photochemical Studies: Irradiate with UV light (e.g., 254 nm) and monitor radical formation via electron paramagnetic resonance (EPR) .

- Optical Characterization: Measure refractive index, transparency, and photostability using ellipsometry and UV-Vis spectroscopy .

- Application Testing: Incorporate into polymer matrices (e.g., PMMA) and evaluate performance in photolithography or light-guiding devices .

Q. How to address the lack of toxicological data for this compound in research settings?

Methodological Answer:

- Ames Test: Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- In Vitro Cytotoxicity: Screen against human cell lines (e.g., HEK293) via MTT assays; compare IC₅₀ values to known benchmarks .

- Ecotoxicity Studies: Use Daphnia magna or algae models to evaluate environmental impact, given current data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.